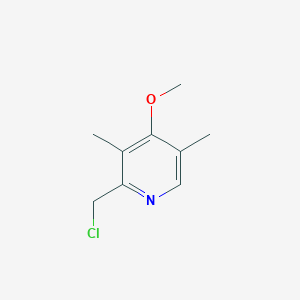

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKVJDYNPSMHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356147 | |

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84006-10-0 | |

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84006-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084006100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(CHLOROMETHYL)-3,5-DIMETHYL-4-METHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH3A66X6A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride

An In-depth Overview for Chemical Researchers and Pharmaceutical Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS: 86604-75-3), a critical intermediate in the pharmaceutical industry.[1][2] Renowned for its role in the manufacture of proton pump inhibitors (PPIs) such as omeprazole, esomeprazole, and tenatoprazole, the efficient synthesis of this compound is of paramount importance.[3][4][5] This document details various synthesis pathways, presents quantitative data in a comparative format, and provides explicit experimental protocols.

Introduction to Synthetic Pathways

The synthesis of this compound hydrochloride predominantly originates from pyridine-based precursors. The final and most crucial step in these sequences is the chlorination of the precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. The overall synthesis can be broadly categorized by the initial starting material and the subsequent chlorination agent employed.

Common multi-step synthetic routes often begin with precursors like 3,5-lutidine or 2,3,5-trimethylpyridine.[3][6] These routes involve a sequence of reactions including oxidation, nitration, methoxylation, and functional group manipulation to yield the key hydroxymethyl intermediate.[3][6][7] More recent approaches focus on process optimization and green chemistry to improve yield, reduce solvent usage, and enhance safety by avoiding hazardous reagents like acetic anhydride.[7][8]

The final chlorination step is typically achieved using various reagents, including:

-

Thionyl chloride (SOCl₂)

-

Sulfuryl chloride (SO₂Cl₂)

-

Triphosgene (BTC)

-

Phosphorus oxychloride (POCl₃)[9]

The choice of chlorinating agent and reaction conditions significantly impacts the yield, purity, and scalability of the process.

Caption: General multi-step synthesis pathway to the target compound.

Data Presentation: Comparative Synthesis Protocols

The following tables summarize quantitative data from various cited experimental protocols for the final chlorination step.

Table 1: Synthesis via Sulfuryl Chloride

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | [3] |

| Amount of Starting Material | 250 g | [3] |

| Chlorinating Agent | Sulfuryl chloride | [3] |

| Solvent | Dichloromethane | [3] |

| Reaction Temperature | Ice bath, then room temperature | [3] |

| Reaction Time | 1.5 hours | [3] |

| Final Product Weight | 230 g | [3] |

| Yield | 76.4% | [3] |

| Purity (HPLC) | 99.7% |[3] |

Table 2: Synthesis via Thionyl Chloride

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine | [10] |

| Amount of Starting Material | 25.1 g (0.15 mol) | [10] |

| Chlorinating Agent | Thionyl chloride (18.8 g, 0.158 mol) | [10] |

| Solvent | Dichloromethane | [10] |

| Reaction Temperature | Room temperature | [10] |

| Reaction Time | 1 hour | [10] |

| Final Product Weight | 33.3 g | [10] |

| Yield | 100% | [10] |

| Purity (HPLC) | Not specified | |

Table 3: Synthesis via Triphosgene (BTC)

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | [4] |

| Amount of Starting Material | 51.3 g (0.172 mol) | [4] |

| Chlorinating Agent | Triphosgene (BTC) | [4] |

| Solvent | Toluene | [4] |

| Reaction Temperature | 0 to 10 °C, then room temperature | [4] |

| Reaction Time | 3 hours | [4] |

| Final Product Weight | 105.8 g | [4] |

| Yield | 97.79% | [4] |

| Purity (HPLC) | 99.83% |[4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key chlorination reactions.

Protocol 1: Chlorination using Sulfuryl Chloride [3]

-

Preparation: Accurately weigh 250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and 480ml of dichloromethane into a three-necked flask.

-

Cooling: Stir the mixture and cool it in an ice bath.

-

Reagent Addition: Prepare a solution of 225ml of sulfuryl chloride. Add this solution dropwise to the flask while maintaining stirring and cooling.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.

-

Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to recover the dichloromethane.

-

Isolation: Add acetone to the concentrated residue and stir until a paste is formed.

-

Purification: Filter the solid product under reduced pressure, wash the filter cake with acetone, and dry to obtain the final product.

Protocol 2: Chlorination using Thionyl Chloride [10]

-

Preparation: Dissolve 25.1 g (0.15 mol) of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine in 400 mL of dichloromethane in a suitable reaction vessel under an argon atmosphere.

-

Reagent Addition: Slowly add a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 mL of dichloromethane dropwise over 30 minutes at room temperature.

-

Reaction: Continue stirring the mixture at room temperature for an additional 30 minutes after the addition is complete.

-

Work-up: Remove the solvent by distillation under reduced pressure.

-

Isolation: Suspend the resulting solid residue in 200 mL of hexane.

-

Purification: Collect the solid by filtration, wash with 50 mL of hexane, and air-dry to yield the title compound as a white solid.

Caption: Experimental workflow for the thionyl chloride method.

Protocol 3: Chlorination using Triphosgene [4]

-

Preparation: Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene to a concentration of 20-30%.

-

Reagent Addition: At a temperature of 0 to 10 °C, add a 40-50% toluene solution of triphosgene dropwise. The molar ratio of the pyridine starting material to triphosgene should be 1:0.35-0.37.

-

Monitoring: Monitor the reaction progress using high-performance liquid chromatography (HPLC).

-

Quenching: After the reaction is complete, add methanol dropwise (molar ratio of starting material to methanol is 1:0.10-0.25).

-

Work-up: Remove acidic gas under reduced pressure.

-

Isolation: Centrifuge the reaction liquid and dry the resulting solid to obtain the final product.

Green Chemistry and Process Optimization

Recent developments in the synthesis of this compound hydrochloride have focused on creating more environmentally friendly and economically viable processes.[7] Key improvements include:

-

Telescoped Reactions: Performing multiple synthetic steps without isolating the intermediates. This approach, as described for a three-step synthesis, improves productivity and significantly reduces the use of solvents.[7][8]

-

Solvent Choice: Replacing halogenated solvents like dichloromethane with alternatives such as toluene, which can be more easily recovered and recycled.[4]

-

Reagent Selection: Avoiding reagents like acetic anhydride, which is a precursor for illicit substance manufacturing and is banned in many countries.[7]

-

Waste Reduction: Optimized processes aim to minimize effluent generation and reduce energy consumption, making the synthesis more sustainable for large-scale industrial production.[7]

These advancements not only address environmental concerns but also enhance process safety and product quality.[3]

References

- 1. cionpharma.com [cionpharma.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine, a key intermediate in the synthesis of several proton pump inhibitors. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. Its structure consists of a pyridine ring with a chloromethyl group at position 2, a methoxy group at position 4, and methyl groups at positions 3 and 5. It is most commonly handled and used in its hydrochloride salt form to improve stability.

The chemical structure is as follows:

-

Free Base: A pyridine ring substituted with one chloromethyl, one methoxy, and two methyl groups.

-

Hydrochloride Salt: The nitrogen atom of the pyridine ring is protonated and associated with a chloride ion.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its hydrochloride salt are summarized below for easy reference and comparison.

General and Physicochemical Properties

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Citations |

| IUPAC Name | This compound;hydrochloride | This compound | [1][2] |

| CAS Number | 86604-75-3 | 84006-10-0 | [2][3] |

| Molecular Formula | C₉H₁₃Cl₂NO | C₉H₁₂ClNO | [2][3] |

| Molecular Weight | 222.11 g/mol | 185.65 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | Not specified | [3][4] |

| Melting Point | 128-131 °C (lit.) | Not specified | [3] |

| Boiling Point | 272.2 °C at 760 mmHg | Not specified | [4] |

| Solubility | Soluble in water. Sparingly soluble in methanol, slightly soluble in chloroform. | Not specified | [3][4] |

| XLogP3 (Calculated) | 3.2 | Not specified | [4] |

Spectroscopic Data (Hydrochloride Salt)

| Technique | Data | Citations |

| ¹H NMR | (DMSO-d₆) δ (ppm): 8.62 (s, 1H, pyridine-H), 5.09 (s, 2H, -CH₂-), 3.99 (s, 3H, -OCH₃), 2.36 (s, 3H, -CH₃), 2.32 (s, 3H, -CH₃) | [4] |

| Infrared (IR) | 726.5 cm⁻¹ (ν C-Cl) | [4] |

| Mass Spectrometry (MS) | (FAB): m/z 186 [M+ - Cl] | [4] |

Crystallographic Data (Hydrochloride Salt)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.074(11) Å, b = 19.88(4) Å, c = 9.230(16) Å, β = 98.76(3)° |

Synthesis and Experimental Protocols

This compound hydrochloride is typically synthesized from its corresponding alcohol precursor, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. The hydroxyl group is converted to a chloride using a suitable chlorinating agent.

General Synthesis Pathway

The primary synthetic route involves the chlorination of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.

Detailed Experimental Protocol (using Thionyl Chloride)

This protocol is adapted from established literature procedures.

Materials:

-

(4-methoxy-3,5-dimethylpyridin-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Hexane

-

Argon (or other inert gas)

Procedure:

-

A solution of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (e.g., 0.15 mol) in anhydrous dichloromethane (400 mL) is prepared in a round-bottom flask under an inert argon atmosphere.

-

A solution of thionyl chloride (e.g., 0.158 mol) in anhydrous dichloromethane (100 mL) is added dropwise to the stirred solution at room temperature over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature.

-

The solvent is removed under reduced pressure to yield a solid residue.

-

The solid residue is suspended in hexane (200 mL) and stirred.

-

The solid product is collected by filtration, washed with fresh hexane (50 mL), and air-dried to yield this compound hydrochloride as a white solid.

Role in Drug Development

The primary and most significant application of this compound hydrochloride is its role as a crucial building block in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production.

Intermediate in Omeprazole Synthesis

It is a key intermediate in the synthesis of omeprazole. The chloromethyl group provides a reactive site for coupling with the benzimidazole moiety of the final drug molecule.

This coupling reaction is fundamental to the industrial production of omeprazole and its enantiomer, esomeprazole, which are widely used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory or industrial setting.

GHS Hazard Classification (Hydrochloride Salt)

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Skin Sensitization | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Note: The GHS classifications can vary slightly depending on the supplier and the concentration of the substance. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Handling Recommendations:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

References

physical and chemical properties of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine and its hydrochloride salt. It is intended for researchers, scientists, and professionals in drug development who are interested in this key pharmaceutical intermediate.

Physicochemical Properties

This compound is most commonly handled and referenced in its hydrochloride salt form due to its stability. The following tables summarize the key physical and chemical properties of both the free base and its hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂ClNO[1] |

| Molecular Weight | 185.65 g/mol [1] |

| CAS Number | 84006-10-0[1] |

| Appearance | Not specified (likely an oil or low-melting solid) |

| IUPAC Name | This compound[1] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₉H₁₃Cl₂NO[2][3] |

| Molecular Weight | 222.11 g/mol [2][4][5] |

| CAS Number | 86604-75-3[2][4] |

| Appearance | White to off-white crystalline powder or solid[4][6] |

| Melting Point | 128-131 °C (lit.)[3][4][5] |

| Solubility | Soluble in water[3][4] |

| Purity | Typically ≥98%[4][5] |

| IUPAC Name | This compound;hydrochloride[2] |

Spectroscopic Data

The structure of this compound and its hydrochloride salt has been confirmed by various spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the C-Cl bond, C-O-C ether linkage, and the pyridine ring vibrations. The hydrochloride salt would also exhibit a broad absorption band corresponding to the N-H⁺ stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the two methyl groups, the methoxy group, the chloromethyl group, and the aromatic proton on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would show corresponding signals for each unique carbon atom in the molecule.

-

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride is a critical process in the production of omeprazole.[8][9] Several synthetic routes have been developed, generally involving the chlorination of the corresponding 2-hydroxymethylpyridine derivative.

Experimental Protocol 1: Chlorination using Thionyl Chloride [10]

This procedure describes the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride from 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine.

-

Reaction Setup: To a solution of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (25.1 g, 0.15 mol) in dichloromethane (400 mL), a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL) is added slowly and dropwise.

-

Reaction Conditions: The reaction is conducted at room temperature under an argon atmosphere. The addition of the thionyl chloride solution is carried out over 30 minutes.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature.

-

Work-up and Isolation: The solvent is removed by distillation under reduced pressure. The resulting solid residue is suspended in hexane (200 mL), and the solid is collected by filtration.

-

Purification: The collected solid is washed with hexane (50 mL) and then air-dried to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid (33.3 g, 100% yield).[10]

Experimental Protocol 2: Chlorination using Sulfuryl Chloride [8]

This alternative method utilizes sulfuryl chloride as the chlorinating agent.

-

Reaction Setup: 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (250 g) is dissolved in dichloromethane (480 mL) in a three-necked flask and cooled in an ice bath with stirring.

-

Reagent Preparation: A solution of sulfuryl chloride (225 mL) is prepared.

-

Reaction: The sulfuryl chloride solution is added dropwise to the cooled solution of the pyridine derivative.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to proceed at room temperature for 1.5 hours.

-

Work-up and Isolation: The dichloromethane is concentrated and recovered under reduced pressure. Acetone is added to the concentrate, and the mixture is stirred until a paste is formed.

-

Purification: The solid is collected by filtration under reduced pressure, washed with acetone, and dried to obtain 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (230 g, 76.4% total yield) with a purity of 99.7%.[8]

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway to this compound hydrochloride, starting from 2,3,5-trimethylpyridine.

Caption: General synthetic route to this compound HCl.

Role in Drug Development

This compound hydrochloride is a crucial intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor (PPI).[4][8][9] PPIs are effective in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[9]

Omeprazole Synthesis Pathway

The following diagram illustrates the pivotal role of this compound hydrochloride in the synthesis of omeprazole.

References

- 1. This compound | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. cionpharma.com [cionpharma.com]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 98 86604-75-3 [sigmaaldrich.com]

- 6. fishersci.se [fishersci.se]

- 7. scispace.com [scispace.com]

- 8. Page loading... [wap.guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identifiers, physical and chemical properties, synthesis protocols, and its pivotal role in the production of proton pump inhibitors.

Chemical Identifiers and Properties

This compound is most commonly handled and referenced in its hydrochloride salt form due to its greater stability. Below is a summary of the key identifiers and properties for both the base compound and its hydrochloride salt.

Table 1: Chemical Identifiers

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 84006-10-0[1] | 86604-75-3[2] |

| PubChem CID | 819992[1] | 11694258[2] |

| IUPAC Name | This compound[1] | This compound;hydrochloride |

| Molecular Formula | C₉H₁₂ClNO[1] | C₉H₁₃Cl₂NO[2] |

| InChI | InChI=1S/C9H12ClNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3[1] | InChI=1S/C9H12ClNO.ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H |

| InChIKey | SRKVJDYNPSMHJM-UHFFFAOYSA-N[1] | LCJDHJOUOJSJGS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(C(=C1OC)C)CCl[1] | CC1=CN=C(C(=C1OC)C)CCl.Cl |

Table 2: Physical and Chemical Properties

| Property | This compound | This compound Hydrochloride |

| Molecular Weight | 185.65 g/mol [1] | 222.11 g/mol [2] |

| Appearance | - | White to off-white crystalline powder[3] |

| Melting Point | - | 128-131 °C (lit.)[4] |

| Solubility | - | Soluble in water[4] |

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride is a critical step in the manufacturing of several blockbuster drugs.[5] Various synthetic routes have been developed, with a common pathway involving the chlorination of the precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

Experimental Protocol: Chlorination using Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride from its hydroxymethyl precursor using thionyl chloride as the chlorinating agent.

Materials:

-

2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (or 4-methoxy-3,5-dimethyl-2-pyridinemethanol)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Argon (or other inert gas)

Procedure:

-

In a round-bottom flask under an inert argon atmosphere, dissolve 25.1 g (0.15 mol) of 4-methoxy-3,5-dimethyl-2-pyridinemethanol in 400 mL of dichloromethane.[6]

-

Prepare a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 mL of dichloromethane.[6]

-

Slowly add the thionyl chloride solution dropwise to the solution of the pyridine methanol derivative at room temperature over a period of 30 minutes.[6][7]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes.[6][7]

-

Remove the solvent (dichloromethane) under reduced pressure.[6][7]

-

Suspend the resulting solid residue in 200 mL of hexanes and collect the solid by filtration.[6][7]

-

Wash the solid with 50 mL of hexanes and air-dry to yield the final product, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[6][7] The reported yield for this procedure is approximately 33.3 g (100%).[6][7]

Experimental Protocol: Chlorination using Triphosgene

An alternative method utilizes triphosgene as the chlorinating agent, which can offer advantages in terms of operational simplicity and waste reduction.[8]

Materials:

-

2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

-

Triphosgene

-

Toluene

-

Methanol

Procedure:

-

Dissolve 80.0 g (480 mmol) of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in 370 mL of toluene in a three-necked flask.[8]

-

Cool the solution to between 0 and 10 °C.[8]

-

Prepare a toluene solution of triphosgene with a mass concentration of 40-50%.[8]

-

Add the triphosgene solution dropwise to the cooled pyridine solution. The molar ratio of the hydroxymethyl pyridine to triphosgene should be approximately 1:0.35-0.37.[8]

-

Monitor the reaction using high-performance liquid chromatography (HPLC).[8]

-

Once the reaction is complete, add methanol dropwise (molar ratio of starting material to methanol of 1:0.10-0.25).[8]

-

Remove acidic gases under reduced pressure.[8]

-

The resulting reaction liquid is then centrifuged and dried to obtain the final product.[8] This method has a reported yield of over 96%.[8]

Role in Drug Development: The Gateway to Proton Pump Inhibitors

This compound hydrochloride is not an active pharmaceutical ingredient (API) itself. Instead, it is a crucial intermediate in the synthesis of a class of drugs known as proton pump inhibitors (PPIs).[3][5] These drugs, including the widely known omeprazole, are used to treat acid-related conditions of the stomach, such as peptic ulcers and gastroesophageal reflux disease (GERD).[5]

The synthesis of omeprazole involves the coupling of this compound with a benzimidazole derivative. The diagram below illustrates this key synthetic relationship.

Mechanism of Action of Omeprazole: The Proton Pump Signaling Pathway

Omeprazole and other PPIs function by irreversibly inhibiting the H+/K+ ATPase, or "proton pump," located in the parietal cells of the stomach lining.[9][10] This enzyme is the final step in the secretion of gastric acid.[10][11]

The process begins with the oral administration of omeprazole, which is a prodrug.[9][10] It is absorbed in the small intestine and travels through the bloodstream to the parietal cells.[9] In the highly acidic environment of these cells, omeprazole is converted to its active form, a sulfenamide.[9][10] This active metabolite then forms a covalent bond with cysteine residues on the proton pump, inactivating it.[9] By blocking this pump, the secretion of hydrogen ions into the stomach is significantly reduced, leading to a decrease in gastric acidity.[9]

The following diagram illustrates the mechanism of action of omeprazole.

References

- 1. This compound | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride --Zhejiang Huazhou Pharmaceuticals Co.,Ltd [huazhoupharm.com]

- 4. cionpharma.com [cionpharma.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 8. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 9. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 10. pharmacyfreak.com [pharmacyfreak.com]

- 11. Mechanism of action of omeprazole. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Key Intermediates in Omeprazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core intermediates in the synthesis of omeprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. This document details the synthesis pathways, experimental protocols, and quantitative data associated with the key molecular building blocks of omeprazole, offering a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

Core Intermediates and Overall Synthesis Strategy

The industrial synthesis of omeprazole is a well-established multi-step process that hinges on the coupling of two key heterocyclic intermediates: 2-chloromethyl-3,5-dimethyl-4-methoxypyridine (often used as its hydrochloride salt for improved stability) and 5-methoxy-2-mercaptobenzimidazole . The general synthetic approach involves the nucleophilic substitution reaction between these two intermediates to form a thioether, which is subsequently oxidized to the final sulfoxide drug substance, omeprazole.[1][2]

The overall workflow can be summarized in the following logical steps:

-

Synthesis of the pyridine intermediate: 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

-

Synthesis of the benzimidazole intermediate: 5-methoxy-2-mercaptobenzimidazole.

-

Coupling of the two intermediates to form 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (the thioether intermediate).

-

Oxidation of the thioether intermediate to yield omeprazole.

Key Intermediates: Synthesis and Data

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

This substituted pyridine is a crucial electrophilic component in the omeprazole synthesis. Several synthetic routes have been developed for its preparation.

A common and high-yielding method for the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride involves the chlorination of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine using a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).[3][4][5]

Materials:

-

2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

-

Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure (using Thionyl Chloride): [3]

-

In a reaction vessel, dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (e.g., 25.1 g, 0.15 mol) in dichloromethane (400 mL).

-

Slowly add a solution of thionyl chloride (e.g., 18.8 g, 0.158 mol) in dichloromethane (100 mL) dropwise to the reaction mixture at room temperature under an inert atmosphere (e.g., argon). The addition should take approximately 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30 minutes.

-

Remove the solvent by distillation under reduced pressure.

-

Suspend the resulting solid residue in hexane (200 mL) and collect the solid by filtration.

-

Wash the solid with hexane (50 mL) and air-dry to obtain 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | [3] |

| Reagent | Thionyl Chloride | [3] |

| Solvent | Dichloromethane | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 1 hour | [3] |

| Yield | ~100% | [3] |

| Parameter | Value | Reference |

| Starting Material | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | [5] |

| Reagent | Sulfuryl chloride | [5] |

| Solvent | Dichloromethane | [5] |

| Reaction Temperature | Room Temperature | [5] |

| Reaction Time | 1.5 hours | [5] |

| Yield | 76.4% | [5] |

5-Methoxy-2-mercaptobenzimidazole

This benzimidazole derivative serves as the nucleophile in the coupling reaction. Its synthesis typically starts from 4-methoxy-o-phenylenediamine.

The synthesis involves the cyclization of 4-methoxy-o-phenylenediamine with a source of a thiocarbonyl group, such as carbon disulfide (CS₂) in the presence of a base.[6]

Materials:

-

4-Methoxy-o-phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Acetic acid (for precipitation)

Procedure: [6]

-

In a suitable reaction vessel, dissolve potassium hydroxide (e.g., 3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).

-

To this solution, add carbon disulfide (e.g., 2.5 mL, 0.04 mol) and stir the mixture for 30 minutes at ambient temperature.

-

Cool the reaction mixture to 0°C and slowly add 4-methoxy-o-phenylenediamine (e.g., 5.23 g, 0.03 mol).

-

Reflux the reaction mixture for 4 hours.

-

After reflux, allow the mixture to stir at ambient temperature overnight.

-

Evaporate the solvent in vacuo and dilute the residue with dichloromethane.

-

Addition of water will cause a precipitate to form. Suspend this precipitate in dichloromethane and acidify to a pH of 4 with acetic acid.

-

Filter the suspension to collect the purple crystalline product, 5-methoxy-2-mercaptobenzimidazole.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Methoxy-o-phenylenediamine | [6] |

| Reagents | Potassium hydroxide, Carbon disulfide | [6] |

| Solvent | Ethanol, Water | [6] |

| Reaction Condition | Reflux | [6] |

| Reaction Time | 4 hours | [6] |

| Yield | 63% | [6] |

Coupling of Intermediates and Final Oxidation

The subsequent steps in the synthesis of omeprazole involve the coupling of the two key intermediates followed by an oxidation step.

Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate)

This step is a nucleophilic substitution reaction where the thiolate of 5-methoxy-2-mercaptobenzimidazole displaces the chloride from 2-chloromethyl-3,5-dimethyl-4-methoxypyridine.[1][7]

Materials:

-

5-Methoxy-2-mercaptobenzimidazole

-

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

In a reaction vessel, dissolve sodium hydroxide (e.g., 5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

-

Add 5-methoxy-2-mercaptobenzimidazole (e.g., 17.8 g, 0.10 mol) to the sodium hydroxide solution and reflux until it dissolves.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (e.g., 20 g, 0.09 mol) in water (100 mL).

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain it for 4 hours.

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.

-

Stir the resulting mixture for 12 hours to allow for complete precipitation.

-

Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | 5-Methoxy-2-mercaptobenzimidazole, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | [1][7] |

| Reagent | Sodium hydroxide | [1][7] |

| Solvents | Ethanol, Water | [1][7] |

| Reaction Temperature | 30°C | [1][7] |

| Reaction Time | 4 hours | [1][7] |

| Yield | 96% | [7] |

Oxidation to Omeprazole

The final step is the selective oxidation of the thioether to a sulfoxide. This is a critical step as over-oxidation can lead to the formation of the corresponding sulfone, an undesirable byproduct.[1][8] A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Visualizing the Synthesis

The following diagrams illustrate the logical flow and experimental workflow of the omeprazole synthesis.

Caption: Overall synthetic pathway for omeprazole.

Caption: Experimental workflow for omeprazole synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Page loading... [guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 8. scispace.com [scispace.com]

A Technical Guide to the Role of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine, typically used as its hydrochloride salt (CAS 86604-75-3), is a cornerstone intermediate in the synthesis of several blockbuster proton pump inhibitors (PPIs).[1][2] This technical guide provides an in-depth analysis of its critical role, focusing on the synthesis of Omeprazole and its S-enantiomer, Esomeprazole. We will explore its synthesis, chemical properties, and the pivotal coupling reaction that forms the core of these widely used anti-ulcer medications. Detailed experimental protocols, quantitative data, and process workflows are presented to offer a comprehensive resource for professionals in pharmaceutical development and manufacturing.

Introduction: The Significance of a Key Intermediate

Proton pump inhibitors (PPIs) have revolutionized the treatment of acid-related gastrointestinal disorders, such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] Omeprazole, the first of this class, and its successor Esomeprazole, are among the most prescribed drugs globally. The efficient and cost-effective manufacturing of these active pharmaceutical ingredients (APIs) hinges on the availability and reactivity of high-purity intermediates.[1]

This compound hydrochloride serves as a crucial building block, providing the substituted pyridine moiety of the final drug molecule.[1][3] Its precise chemical structure, featuring a reactive chloromethyl group, allows for the specific and efficient coupling with the benzimidazole core, a key step in the API synthesis.[3] The methoxy and dimethyl substitutions on the pyridine ring are essential for the final compound's pharmacological activity, influencing its mechanism of action at the gastric H+/K+-ATPase.[4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this intermediate is vital for its handling, storage, and reaction optimization in a manufacturing setting.

| Property | Value | Reference |

| CAS Number | 86604-75-3 | [1][2] |

| Molecular Formula | C₉H₁₃Cl₂NO | [1] |

| Molecular Weight | 222.11 g/mol | [1] |

| Appearance | White to Off-White Crystalline Powder | [1] |

| Melting Point | 128-131 °C | [1] |

| Solubility | Soluble in water | [1] |

| Storage | Inert Atmosphere, Room Temperature (Below 30°C) | [1] |

| Purity (Typical) | ≥ 98% | [1] |

Synthesis of this compound Hydrochloride

Multiple synthetic routes to this key intermediate have been developed, aiming to improve yield, purity, and process safety while minimizing environmental impact.[5][6] A common and effective method involves the chlorination of its corresponding hydroxymethyl precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[5][7]

Logical Workflow for Synthesis

The synthesis can be visualized as a multi-step process, often starting from readily available pyridine derivatives.

Caption: General synthetic pathway for the target intermediate.

Experimental Protocol: Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

This protocol is based on established laboratory and patent literature, demonstrating a high-yield conversion.[5][7]

Materials:

-

2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 250 g)

-

Dichloromethane (DCM) (e.g., 480 ml)

-

Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂) (e.g., 225 ml of SO₂Cl₂)[5]

Procedure:

-

A solution of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in dichloromethane is prepared in a suitable reaction vessel equipped with a stirrer and cooling system.

-

The solution is cooled in an ice bath.

-

A solution of the chlorinating agent (e.g., sulfuryl chloride or thionyl chloride) is added dropwise to the cooled solution while maintaining a low temperature.[5][7]

-

After the addition is complete, the reaction is allowed to proceed at room temperature for a specified duration (e.g., 1.5 hours).[5]

-

Upon completion, the solvent (dichloromethane) is removed under reduced pressure.

-

The resulting concentrate or solid residue is treated with a non-polar solvent like acetone or hexane to induce precipitation.[5][7]

-

The solid product is collected by filtration, washed with the precipitation solvent, and dried.

Quantitative Data from a Representative Synthesis:

| Parameter | Value | Reference |

| Starting Material | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | [5] |

| Chlorinating Agent | Sulfuryl chloride | [5] |

| Solvent | Dichloromethane | [5] |

| Yield | 76.4% (total) | [5] |

| Purity | 99.7% | [5] |

Another documented procedure using thionyl chloride reported a 100% yield under specific conditions.[7]

Role in API Manufacturing: The Core Coupling Reaction

The primary role of this compound hydrochloride is to act as an electrophile in a nucleophilic substitution reaction with a benzimidazole derivative. In the synthesis of Omeprazole and Esomeprazole, this partner is 5-methoxy-2-mercaptobenzimidazole.[3][8]

Signaling Pathway: Omeprazole/Esomeprazole Synthesis

This diagram illustrates the condensation reaction that forms the thioether intermediate, which is subsequently oxidized to the final sulfoxide API.

Caption: Core reaction pathway for Omeprazole and Esomeprazole synthesis.

This condensation reaction is typically carried out under basic conditions, which deprotonates the thiol group of the benzimidazole, creating a potent nucleophile that attacks the chloromethyl group of the pyridine intermediate.[3][8]

Experimental Protocol: Synthesis of Omeprazole Thioether Intermediate

The following protocol outlines the condensation step.[8][9]

Materials:

-

2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 12 kg)[9]

-

5-methoxy-2-mercaptobenzimidazole (e.g., 9.8-9.9 kg)[9]

-

Methanol (e.g., 42 L)[9]

-

Sodium Hydroxide (e.g., 5.4 kg)[9]

-

Deionized Water (e.g., 24 L)[9]

Procedure:

-

Methanol, the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride solution, and 2-mercapto-5-methoxy-1H-benzimidazole are mixed in a reactor.[9]

-

A solution of sodium hydroxide in deionized water is added dropwise, maintaining the temperature between 0-30 °C.[9]

-

After the addition is complete, the reaction is stirred at 20-30 °C for approximately 1 hour.[9]

-

Upon reaction completion, the mixture undergoes post-treatment, which may include filtration of salts (like NaCl) and concentration of the filtrate.[8]

-

The crude thioether intermediate is then typically purified by recrystallization to achieve the desired purity for the subsequent oxidation step.

Quantitative Data from a Patented Process:

| Parameter | Value | Reference |

| Reactant 1 | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | [9] |

| Reactant 2 | 2-mercapto-5-methoxy-1H-benzimidazole | [9] |

| Base | Sodium Hydroxide | [9] |

| Solvent | Methanol/Water | [9] |

| Overall Process Yield (to Esomeprazole) | 92% | [9] |

Conclusion

This compound is an indispensable intermediate in the pharmaceutical industry, particularly for the large-scale manufacturing of leading proton pump inhibitors. Its synthesis has been optimized for high yield and purity, and its reactivity is well-suited for the crucial coupling reaction that forms the backbone of drugs like Omeprazole and Esomeprazole. The detailed protocols and quantitative data presented in this guide underscore its central role and provide a valuable technical resource for professionals dedicated to the advancement of pharmaceutical manufacturing. The continuous refinement of its synthesis and utilization is key to ensuring the sustainable and cost-effective production of these essential medicines.

References

- 1. cionpharma.com [cionpharma.com]

- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 3. Perprazole, (-)-Omeprazole magnesium, (S)-Omeprazole magnesium, Esomeprazole magnesium, H-199/18, Nexium-药物合成数据库 [drugfuture.com]

- 4. scispace.com [scispace.com]

- 5. Page loading... [guidechem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. US8394963B2 - Process for the preparation of esomeprazole magnesium dihydrate - Google Patents [patents.google.com]

- 9. CN113698389A - Synthetic method of esomeprazole - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine, and its hydrochloride salt, is a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders.[1][2][3] Notably, it is a key building block for the active pharmaceutical ingredient (API) omeprazole.[1][2][3][4] The efficiency, scalability, and safety of the synthetic routes to this intermediate are of paramount importance to the pharmaceutical industry. This guide provides a comprehensive overview of the prevalent synthetic methodologies, complete with detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways.

Synthetic Pathways Overview

The synthesis of this compound hydrochloride has been approached from various starting materials, each with its own set of advantages and challenges. The most common strategies involve the chlorination of a precursor alcohol, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, or multi-step syntheses starting from simpler pyridine derivatives like 2,3,5-trimethylpyridine or 3,5-dimethyl-4-nitropyridine-1-oxide.

A prevalent and effective method involves a multi-step process that often starts with a substituted pyridine, proceeds through oxidation and functional group interconversions, and culminates in the chlorination of a hydroxymethyl group.[1] One such route begins with 2,3,5-trimethylpyridine, which undergoes oxidation and nitration to yield 4-nitropyridine-N-oxide. This intermediate is then subjected to methoxy substitution, acylation, hydrolysis, halogenation, and finally salt formation to produce the desired product.[4][5] This approach is designed to minimize by-product formation and improve the conversion rate and product quality, while avoiding hazardous reagents.[4]

Another strategy employs a "greener" approach, focusing on process optimization and the reduction of waste. This method can involve the methoxylation of 3,5-dimethyl-4-nitropyridine-1-oxide, followed by methylation and hydroxylation, and finally chlorination.[2] A key feature of some optimized processes is the telescoping of reaction steps, where intermediates are not isolated, thereby improving productivity and reducing solvent usage.[2]

The final chlorination step is critical and has been accomplished using various chlorinating agents, including sulfuryl chloride[4], thionyl chloride[2][6], and phosphorus oxychloride.[7] The choice of chlorinating agent and reaction conditions can significantly impact the yield and purity of the final product.

Core Synthesis Workflow Diagram

Caption: Overview of major synthetic pathways to this compound HCl.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various reported synthetic methods for easy comparison.

Table 1: Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

| Chlorinating Agent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Sulfuryl Chloride | Dichloromethane | Ice bath, then room temp. for 1.5 h | 76.4 (total) | 99.7 | [4] |

| Thionyl Chloride | Dichloromethane | Room temperature, 1 h | 100 | Not specified | [6] |

| Thionyl Chloride | Toluene | -5°C to 10-15°C, then 30-35°C | High (not specified) | Not specified | [2] |

| Triphosgene | Toluene | 0-10°C | >96.0 | >99.8 | [8] |

| POCl₃/Et₃N | Dichloromethane | Mild conditions | Good | Not specified | [7] |

Detailed Experimental Protocols

Method 1: Chlorination using Sulfuryl Chloride

This protocol details the final chlorination step starting from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[4]

Experimental Procedure:

-

Accurately weigh 250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to 480ml of dichloromethane in a three-necked flask.[4]

-

Stir the mixture and cool it in an ice bath.[4]

-

Prepare a solution of 225ml of sulfuryl chloride.[4]

-

Add the sulfuryl chloride solution dropwise to the cooled dichloromethane solution while stirring.[4]

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.[4]

-

Upon completion of the reaction, concentrate the solution under reduced pressure to recover the dichloromethane.[4]

-

Add acetone to the concentrated residue and stir until a paste is formed.[4]

-

Filter the solid under reduced pressure, wash the filter cake with acetone, and dry to obtain the final product.[4]

Results: This method yields 230g of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with a purity of 99.7% and a total yield of 76.4%.[4]

Method 2: Chlorination using Thionyl Chloride

This protocol provides an alternative for the chlorination step.[6]

Experimental Procedure:

-

To a solution of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (25.1 g, 0.15 mol) in dichloromethane (400 mL), slowly add a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL) dropwise.[6]

-

The addition should be carried out over 30 minutes at room temperature under an argon atmosphere.[6]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30 minutes.[6]

-

Remove the solvent by distillation under reduced pressure.[6]

-

Suspend the resulting solid residue in hexane (200 mL) and collect the solid by filtration.[6]

-

Wash the solid with hexane (50 mL) and air-dry to afford the product.[6]

Results: This procedure reportedly yields 33.3 g (100%) of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid.[6]

Method 3: "Green Chemistry" Approach

This method focuses on process optimization and reduced environmental impact, starting from 3,5-Dimethyl-4-nitropyridine-1-oxide.[2]

Step 1: Methoxylation

-

This step involves the reaction of 3,5-Dimethyl-4-nitropyridine-1-oxide with sodium hydroxide and methanol to produce 3,5-Dimethyl-4-methoxypyridine-1-oxide.[2]

Step 2: Methylation and Hydroxylation

-

3,5-Dimethyl-4-methoxypyridine-1-oxide is reacted with dimethyl sulfate, followed by treatment with ammonium persulfate and hydrogen peroxide to yield 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine.[2] An important aspect of this optimized process is that the intermediates from the first and second steps are used without isolation, which improves productivity and reduces solvent use.[2]

Step 3: Chlorination

-

Charge a mixture of 3,5-dimethyl-4-methoxy-2-hydroxymethyl-pyridine and toluene into a round bottom flask.[2]

-

Cool the mixture to -5°C.[2]

-

Add thionyl chloride (181.0 gm) dropwise.[2]

-

After the addition, allow the temperature to slowly rise to 10-15°C and stir for thirty minutes.[2]

-

Subsequently, increase the temperature to 30-35°C.[2]

-

Filter the reaction mass and wash with toluene.[2]

-

Purify the product by treating the cake with a 5% isopropyl alcohol hydrochloride solution.[2]

-

Stir the mixture at 30-35°C for thirty minutes and then at 10-15°C for one hour.[2]

-

Filter the product and wash with chilled isopropyl alcohol.[2]

Logical Relationships in Synthesis

The synthesis of this compound is a sequence of logical chemical transformations. The overarching strategy often involves the initial construction of the substituted pyridine ring system, followed by the introduction and manipulation of functional groups at specific positions.

Caption: Logical flow of the multi-step synthesis of the target molecule.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired scale of production, and considerations regarding process safety and environmental impact. The chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is a key final step, with several effective chlorinating agents available. For industrial applications, optimized and "greener" processes that minimize waste and intermediate isolations are increasingly favored. This guide provides the foundational knowledge for researchers and professionals to select and implement a suitable synthetic strategy for this important pharmaceutical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. cionpharma.com [cionpharma.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Production method of omeprazole drug intermediate 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, a key intermediate in the synthesis of proton pump inhibitors such as omeprazole.[1][2] This document outlines the essential safety protocols, handling procedures, and detailed experimental methodologies relevant to its use in a laboratory and drug development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound hydrochloride is presented in the table below. This data is crucial for its proper handling, storage, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₁₂ClNO · HCl[3] |

| Molecular Weight | 222.12 g/mol [3] |

| Appearance | White solid[2][4] |

| Melting Point | 128-131 °C (lit.) |

| Solubility | Soluble in water[2] |

| CAS Number | 86604-75-3 |

Safety and Hazard Information

This compound hydrochloride is a hazardous substance that requires careful handling to avoid adverse health effects. The following table summarizes its classification and associated hazards.

| Hazard Classification | GHS Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3][5] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[3][5] |

| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation[3][5] |

| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction[5][6] |

| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4 | H413: May cause long lasting harmful effects to aquatic life[5][6] |

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound. The following precautionary statements and PPE are recommended:

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fumes.[6] |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[3][6] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| P501 | Dispose of contents/container to an authorized hazardous or special waste collection point.[6] |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Eyeshields or safety glasses.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Type N95 (US) respirator or equivalent.

-

Skin and Body Protection: Long-sleeved clothing.[3]

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound hydrochloride, from procurement to disposal.

Caption: Workflow for Safe Handling of this compound Hydrochloride.

Experimental Protocols: Synthesis

This compound hydrochloride is a crucial intermediate for the synthesis of omeprazole. The following section details a common laboratory-scale synthetic protocol.

Synthesis from 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

This procedure describes the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine to yield the desired product.

Materials:

-

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

-

Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)[1]

-

Dichloromethane (CH₂Cl₂)[4]

-

Acetone[1]

-

Argon (or other inert gas)

Equipment:

-

Three-necked round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 250 g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in 480 ml of dichloromethane.[1]

-

Cooling: Cool the solution in an ice bath with continuous stirring.[1]

-

Addition of Chlorinating Agent: Prepare a solution of 225 ml of sulfuryl chloride.[1] Add the sulfuryl chloride solution dropwise to the cooled reaction mixture.[1] Alternatively, a solution of thionyl chloride in dichloromethane can be used.[4] The addition should be carried out under an inert atmosphere (e.g., argon).[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for approximately 1.5 hours, with continued stirring.[1][4]

-

Solvent Removal: Once the reaction is complete, remove the dichloromethane under reduced pressure using a rotary evaporator.[1][4]

-

Precipitation and Filtration: To the resulting concentrate, add acetone and stir until a paste is formed.[1] Collect the solid product by filtration under reduced pressure.[1][4]

-

Washing and Drying: Wash the filter cake with acetone and then dry it to obtain this compound hydrochloride.[1]

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride starting from 2,3,5-trimethylpyridine, a common industrial route.

Caption: Synthetic Pathway to this compound hydrochloride.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

It is imperative that all personnel handling this chemical are thoroughly familiar with its hazards and the appropriate safety precautions. This guide serves as a foundational resource, and it is recommended to always consult the most recent Safety Data Sheet (SDS) before use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 3. fishersci.se [fishersci.se]

- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

molecular formula and weight of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine, a key intermediate in pharmaceutical manufacturing.

Chemical Identity and Properties

This compound and its hydrochloride salt are crucial precursors in the synthesis of proton pump inhibitors, most notably Omeprazole.[1][2][3][4] The fundamental properties of both the free base and its hydrochloride salt are summarized below.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₉H₁₂ClNO[5] | C₉H₁₂ClNO·HCl or C₉H₁₃Cl₂NO[6][7][8][9] |

| Molecular Weight | 185.65 g/mol [5] | 222.11 g/mol [3][7][8] |

| CAS Number | 84006-10-0[5] | 86604-75-3[6][7][8] |

| Appearance | Not specified in results | White to off-white crystalline powder or solid.[3][6][8][10] |

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride typically involves the chlorination of its corresponding alcohol precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. Various chlorinating agents can be employed, with thionyl chloride and triphosgene being common choices.

This protocol is based on established laboratory procedures for the synthesis of this compound hydrochloride.

Materials:

-

2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Argon (or other inert gas)

Procedure:

-

In a flask under an inert argon atmosphere, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in dichloromethane.[6][10]

-

Separately, prepare a solution of thionyl chloride in dichloromethane.

-

Slowly add the thionyl chloride solution dropwise to the solution of the pyridine derivative at room temperature over a period of 30 minutes.[6][10]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes.[6][10]

-

Remove the solvent under reduced pressure.

-

Filter the solid, wash it with hexanes, and air-dry to yield this compound hydrochloride as a white solid.[6][10]

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic workflow for the preparation of this compound hydrochloride.

Caption: Synthesis of this compound HCl.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 3. cionpharma.com [cionpharma.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. fishersci.se [fishersci.se]

- 10. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine, a key intermediate in the synthesis of proton pump inhibitors such as omeprazole. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and visualizes a relevant experimental workflow.

It is important to note that the majority of available data pertains to the hydrochloride salt of the compound, this compound hydrochloride (CAS No: 86604-75-3), which is the more common form used in pharmaceutical manufacturing. The free base has the CAS number 84006-10-0.[1][2]

Data Presentation: Solubility Profile

Currently, publicly available quantitative solubility data for this compound hydrochloride is limited. The following table summarizes the qualitative solubility information that has been reported in various chemical and safety data sheets.

| Solvent | CAS Number | Solubility |

| Water | 7732-18-5 | Soluble[3][4][5][6] |

| Chloroform | 67-66-3 | Slightly Soluble[7] |

| Methanol | 67-56-1 | Sparingly Soluble[7] |

The synthesis procedures for this compound hydrochloride often involve precipitation and washing with solvents such as acetone and hexane, suggesting low solubility in these organic solvents.[8]

Experimental Protocols

Gravimetric Method (Shake-Flask)

This method is a reliable technique for determining equilibrium solubility.

1.1. Materials and Equipment:

-

This compound hydrochloride

-

Selected solvent of interest

-

Analytical balance

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Oven or rotary evaporator

1.2. Procedure:

-

Add an excess amount of this compound hydrochloride to a series of glass vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the samples.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe.

-

Transfer the clear supernatant to a pre-weighed container.

-

Evaporate the solvent from the container using an oven at a temperature below the compound's decomposition point or a rotary evaporator.

-

Once the solvent is fully evaporated, weigh the container with the dried solute.

1.3. Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S = (mass of residue / volume of supernatant withdrawn) * 100

UV/Vis Spectrophotometry Method

This method is suitable when the compound has a chromophore that allows for detection by UV/Vis spectroscopy.

2.1. Materials and Equipment:

-

All materials from the gravimetric method

-

UV/Vis spectrophotometer

-

Quartz cuvettes

2.2. Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of the compound in the chosen solvent at a known concentration.

-

Create a series of standard solutions of decreasing concentration through serial dilution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Sample Preparation and Analysis:

-

Prepare saturated solutions as described in the gravimetric method (steps 1-7).

-

Dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

2.3. Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound hydrochloride. This process provides insights into the compound's solubility characteristics, particularly its precipitation from a reaction mixture and subsequent washing.

Caption: Synthesis and Purification Workflow for this compound HCl.

References

- 1. This compound | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride CAS#: 86604-75-3 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. who.int [who.int]

Methodological & Application

Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride: A Detailed Protocol for Pharmaceutical Intermediate Preparation

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, a crucial intermediate in the manufacturing of several proton pump inhibitors (PPIs), including omeprazole, esomeprazole, and tenatoprazole.[1][2] The protocols detailed below are based on established chemical literature and offer various approaches to achieve the target compound, focusing on the final chlorination step of the precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. This guide includes detailed experimental procedures, a summary of reaction parameters, and a visual representation of the synthetic workflow to aid in laboratory-scale production.

Introduction

This compound hydrochloride is a key building block in the synthesis of several widely used pharmaceuticals for treating acid-related gastrointestinal disorders.[1][3] The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of the final active pharmaceutical ingredient (API). The primary route to this intermediate involves the chlorination of its corresponding hydroxymethyl precursor. This document outlines several common methods for this conversion, utilizing different chlorinating agents.

Synthesis Protocols